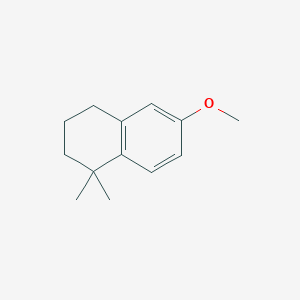

6-Methoxy-1,1-dimethyltetralin

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C13H18O/c1-13(2)8-4-5-10-9-11(14-3)6-7-12(10)13/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

BJTDZGXUHSXQML-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=C1C=CC(=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6,7-Dimethoxy-2-tetralone and 5,6-Dimethoxy-1-tetralone

These tetralone derivatives, synthesized from 6-methoxytetralin via bromination, methoxylation, and oxidation, share a tetralin core but differ in functional groups and substitution patterns :

- 6,7-Dimethoxy-2-tetralone : Contains two methoxy groups at the 6- and 7-positions and a ketone at the 2-position.

- 5,6-Dimethoxy-1-tetralone : Features methoxy groups at the 5- and 6-positions with a ketone at the 1-position.

Key Differences :

- 6-Methoxy-1,1-dimethyltetralin lacks ketone functionality, making it less reactive toward nucleophilic additions compared to the tetralones.

6,7-Diethoxy-4-methylcoumarin (CAS 314744-06-4)

This coumarin derivative, while structurally distinct from tetralin-based compounds, shares substitution patterns (alkoxy and methyl groups) that influence electronic and steric properties :

- 6,7-Diethoxy-4-methylcoumarin : Contains ethoxy groups at the 6- and 7-positions and a methyl group at the 4-position on a coumarin backbone.

- Comparison with this compound: Electronic Effects: The methoxy group in the tetralin derivative may act as an electron-donating group, similar to ethoxy in the coumarin.

Data Table: Structural and Functional Attributes

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The 1,1-dimethyl groups in the tetralin derivative likely increase lipophilicity compared to the polar ketone-containing tetralones, influencing membrane permeability in pharmacological contexts.

- Thermal Stability : Bulky substituents (e.g., 1,1-dimethyl) may enhance thermal stability relative to simpler methoxylated analogs.

Preparation Methods

Acid-Catalyzed Methoxylation

A foundational step in synthesizing methoxy-substituted tetralins involves reacting phenolic intermediates with methanol under acidic conditions. For example, the methoxylation of 6-methyl-5-hepten-2-one using methanol and sulfuric acid at 50°C achieves a 62.9% yield of the methoxylated product. While this method was developed for a heptanal derivative, analogous conditions could be applied to tetralin precursors. Key parameters include:

Geminal Dimethylation via Alkylation

Introducing two methyl groups at the 1-position typically involves alkylation of a ketone or alcohol intermediate. In a related synthesis, sodium methoxide and methyl chloroacetate were used in a Darzens condensation to form α,β-epoxy esters, which were subsequently saponified and decarboxylated. For tetralin systems, this could involve:

-

Formation of a Ketal Intermediate : Protecting the ketone group to direct alkylation.

-

Grignard Reagents : Using methylmagnesium bromide for nucleophilic addition.

-

Acid-Catalyzed Elimination : Removing protecting groups post-alkylation.

Cyclization Approaches to Construct the Tetralin Backbone

Diels-Alder Cyclization

Building the tetralin skeleton via Diels-Alder reactions between dienes and dienophiles offers a direct route. For instance, reacting 1-methoxy-3-methylbenzene with a conjugated diene under Lewis acid catalysis (e.g., AlCl₃) could yield a methoxy-substituted tetralin. Subsequent hydrogenation and methylation steps would install the dimethyl groups.

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation of γ-arylbutyric acids forms tetralone intermediates, which can be reduced to tetralin. For example, 4-(3,5-dimethylphenyl)butanoic acid cyclizes in the presence of polyphosphoric acid (PPA) to yield 6,8-dimethyltetralin-1-one. Adapting this method, 4-(4-methoxyphenyl)butanoic acid could cyclize to a 6-methoxytetralin precursor, followed by dimethylation.

Oxidative Rearrangement and Decarboxylation

Hydrogen Peroxide-Mediated Rearrangement

A critical advancement involves oxidative rearrangement of aldehyde intermediates to install hydroxyl and methoxy groups. In the synthesis of 1,8-dimethyl-5-methoxy-6-hydroxytetralin, treatment of a formyltetralin with hydrogen peroxide in acidic methanol induced a 57% yield of the tetraol intermediate. This method could be adapted for this compound by substituting the formyl group with a methylated precursor.

Decarboxylation of Glycidic Acids

The patent WO2018069458A1 describes decarboxylation of glycidic acids at 160–300°C without metal catalysts, achieving a 45.9% overall yield. Applying this to a tetralin-derived glycidic acid could streamline dimethylation post-decarboxylation.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-1,1-dimethyltetralin, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or acylation of methoxy-substituted tetralin derivatives. For example, aluminum chloride (AlCl₃) in dichloromethane (DCM) is commonly used as a Lewis acid catalyst to facilitate cyclization and methylation steps . Reaction temperature and solvent polarity significantly impact regioselectivity and yield. Lower temperatures (0–5°C) favor kinetic control, reducing side-product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm for OCH₃) and dimethyl substitution (singlet for two equivalent CH₃ groups). Aromatic protons in the tetralin structure appear as multiplet signals between δ 6.5–7.5 ppm .

- GC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₈O) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (similar to methoxynaphthalene analogs) .

- Waste Disposal : Follow EPA guidelines for halogenated solvents (e.g., DCM) and organics. Neutralize acidic catalysts (e.g., AlCl₃) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during synthetic modifications of this compound?

Contradictions often arise from competing reaction pathways (e.g., para vs. ortho substitution in electrophilic aromatic substitution). To address this:

- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and preferred sites of substitution.

- Isotopic Labeling : Track reaction intermediates via deuterated reagents or ¹³C-labeled starting materials.

- Systematic Screening : Vary solvents (polar aprotic vs. non-polar) and catalysts (e.g., FeCl₃ vs. AlCl₃) to map regiochemical outcomes .

Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

- HPLC-DAD/HRMS : Couple high-performance liquid chromatography with diode-array detection and HRMS to identify polar degradation products (e.g., quinones or epoxides).

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) or H₂O₂ in methanol/water mixtures. Monitor changes via kinetic studies (time-dependent sampling) .

- EPR Spectroscopy : Detect radical intermediates formed during photooxidation .

Q. How can researchers optimize experimental design to study the environmental persistence of this compound?

- Microcosm Studies : Simulate soil/water systems with controlled pH, temperature, and microbial activity. Use LC-MS/MS to quantify residual concentrations over time.

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict biodegradation rates based on logP and electron density profiles .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., methoxynaphthalenes) to identify persistence trends .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Strict Stoichiometric Control : Precisely measure reagents (e.g., AlCl₃) to avoid excess catalyst, which can promote side reactions.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at consistent conversion rates.

- Quality Control : Implement NMR purity thresholds (>95%) and retain aliquots from each batch for comparative analysis .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Meta-Analysis : Aggregate data from multiple sources (e.g., ToxCast, PubChem) and apply statistical weighting to account for study design differences.

- In Vitro Assays : Conduct standardized cytotoxicity tests (e.g., MTT assay on HepG2 cells) under identical conditions to reconcile conflicting results .

- Peer Review : Collaborate with independent labs to validate findings and identify methodological biases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.